An In-depth Technical Guide to Chroman-8-carbaldehyde (CAS 327183-32-4)
An In-depth Technical Guide to Chroman-8-carbaldehyde (CAS 327183-32-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chroman-8-carbaldehyde, with the CAS Registry Number 327183-32-4, is a heterocyclic aromatic aldehyde. It belongs to the chroman family of compounds, which are characterized by a benzopyran ring system. The chroman scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic molecules.[1] These compounds have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Chroman-8-carbaldehyde, featuring a reactive aldehyde group at the 8-position of the chroman ring, serves as a valuable synthetic intermediate for the development of novel therapeutics and other functional organic materials.[3][4]
This technical guide provides a comprehensive overview of the known properties of Chroman-8-carbaldehyde, including its synthesis, spectral characterization, and potential applications in drug discovery. Due to the compound's status as a specialized research chemical, some experimental data is not extensively published. In such instances, this guide provides predicted data based on the analysis of structurally related compounds to offer a more complete profile for research and development purposes.
Chemical and Physical Properties
Chroman-8-carbaldehyde is typically supplied as a white to off-white solid.[5] It is advisable to store the compound under an inert atmosphere, such as nitrogen or argon, at temperatures between 2-8°C to ensure its stability.[5]
| Property | Value | Source(s) |
| CAS Number | 327183-32-4 | [5] |
| Molecular Formula | C₁₀H₁₀O₂ | [6] |
| Molecular Weight | 162.19 g/mol | [6] |
| Appearance | White to off-white solid | [5] |
| Storage | 2-8°C, under inert gas | [5] |
| Purity | Typically ≥95% | [5][7] |
| SMILES | O=Cc1cccc2c1OCCC2 | [6] |
Synthesis of Chroman-8-carbaldehyde
A detailed, multi-step synthesis of Chroman-8-carbaldehyde has been described, which involves the formation of a chroman ring system followed by the introduction of the carbaldehyde group.[5] A key step in this synthesis is the ortho-formylation of a chroman precursor.
Experimental Protocol: Synthesis of Chroman-8-carbaldehyde
The following protocol is adapted from a known synthetic route.[5]
Step 1: Preparation of the Chroman Precursor
The synthesis begins with a suitable brominated aromatic precursor, which is then elaborated to form the chroman ring.
Step 2: Formylation
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve the chroman precursor in a mixture of anhydrous tetrahydrofuran (THF) and hexane.
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for several hours to facilitate the lithium-halogen exchange.
-
To the resulting organolithium species, add anhydrous N,N-dimethylformamide (DMF) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 30 minutes.
-
Quench the reaction by the slow addition of 1N hydrochloric acid (HCl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Step 3: Purification
-
Purify the crude Chroman-8-carbaldehyde using silica gel column chromatography.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0 to 20%).
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure Chroman-8-carbaldehyde.
Caption: Synthetic workflow for Chroman-8-carbaldehyde.
Spectroscopic Characterization
Full spectral characterization is essential for confirming the identity and purity of Chroman-8-carbaldehyde. While experimental ¹H NMR data is available, complete experimental ¹³C NMR, IR, and mass spectra are not widely published. The following sections provide the known ¹H NMR data and predicted data for other spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.41 | singlet | - | 1H, Aldehyde (-CHO) |
| 7.64-7.63 | doublet of doublets | 1.5, 8.1 | 1H, Aromatic |
| 7.25 | doublet | 5.13 | 1H, Aromatic |
| 6.89 | triplet | 7.3 | 1H, Aromatic |
| 4.30 | triplet | 5.1 | 2H, -OCH₂- |
| 2.83 | triplet | 6.2 | 2H, Ar-CH₂- |
| 2.09-2.03 | multiplet | - | 2H, -CH₂- |
Solvent: CDCl₃, Frequency: 400 MHz[5]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Based on standard chemical shift values for chroman and aldehyde moieties, the following are the predicted ¹³C NMR chemical shifts.[8][9]
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~190 | Aldehyde Carbonyl (C=O) |
| ~160 | Aromatic Carbon (C-O) |
| ~135 | Aromatic Carbon |
| ~128 | Aromatic Carbon |
| ~125 | Aromatic Carbon |
| ~120 | Aromatic Carbon |
| ~118 | Aromatic Carbon |
| ~65 | Methylene Carbon (-OCH₂) |
| ~25 | Methylene Carbon (Ar-CH₂) |
| ~22 | Methylene Carbon (-CH₂) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the aldehyde and chroman functional groups.[10][11]
| Predicted Wavenumber (cm⁻¹) | Functional Group Vibration |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~2850-2750 | C-H stretch (aldehyde) |
| ~1690 | C=O stretch (aromatic aldehyde) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (aryl ether) |
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, Chroman-8-carbaldehyde is expected to show a molecular ion peak and characteristic fragmentation patterns.[10]
| m/z | Predicted Fragment |
| 162 | [M]⁺ (Molecular Ion) |
| 161 | [M-H]⁺ |
| 133 | [M-CHO]⁺ |
Reactivity and Synthetic Potential
The chemical reactivity of Chroman-8-carbaldehyde is dominated by its two key functional components: the aldehyde group and the chroman ring system.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for a wide range of chemical transformations, making Chroman-8-carbaldehyde a valuable building block in organic synthesis.[12]
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, Chroman-8-carboxylic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: Reduction of the aldehyde group to a primary alcohol can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, including Grignard reagents and organolithium compounds, to form secondary alcohols.
-
Wittig Reaction: The Wittig reaction can be employed to convert the aldehyde into an alkene, providing a route to vinyl-substituted chroman derivatives.
-
Condensation Reactions: Chroman-8-carbaldehyde can undergo condensation reactions with amines to form imines (Schiff bases), and with active methylene compounds in reactions such as the Knoevenagel condensation.[12]
Caption: Key reactions of the aldehyde group in Chroman-8-carbaldehyde.
Reactions of the Chroman Ring
The benzene ring of the chroman nucleus can undergo electrophilic aromatic substitution. The ether oxygen is an activating group, directing incoming electrophiles primarily to the positions ortho and para to it.
Potential Applications in Drug Discovery and Medicinal Chemistry
While there is no specific biological data available for Chroman-8-carbaldehyde itself, the broader class of chroman and chromene derivatives has shown a wide range of pharmacological activities, suggesting that Chroman-8-carbaldehyde is a promising scaffold for the development of new therapeutic agents.[2]
-
Anticancer Activity: Many chroman derivatives have demonstrated potent anticancer activity against various cancer cell lines.[2] The mechanism of action can vary, but some derivatives have been shown to induce apoptosis and inhibit cell proliferation.[12]
-
Antimicrobial Activity: Chroman-based compounds have been investigated for their antibacterial and antifungal properties.[2]
-
Anti-inflammatory Effects: Some chroman derivatives exhibit anti-inflammatory activity, potentially through the inhibition of inflammatory pathways.[13]
-
Enzyme Inhibition: The chroman scaffold has been used to design inhibitors for various enzymes, including aldehyde dehydrogenase.[14][15] Given its aldehyde group, Chroman-8-carbaldehyde could be explored as a potential substrate or inhibitor for enzymes involved in aldehyde metabolism.
The presence of the aldehyde group in Chroman-8-carbaldehyde makes it an ideal starting point for the synthesis of a library of derivatives for high-throughput screening to identify novel bioactive compounds.
Safety and Handling
As with any research chemical, Chroman-8-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Chroman-8-carbaldehyde is a valuable and versatile synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its chroman core is a well-established pharmacophore, and the presence of a reactive aldehyde group allows for extensive chemical modification. While specific biological data for this compound is not yet widely available, its structural features make it a highly attractive candidate for the synthesis and screening of new chemical entities with a range of potential therapeutic applications. This guide provides a solid foundation of its known properties and synthetic utility to aid researchers in its application.
References
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- 12. Chroman-2-carbaldehyde|High-Quality Research Chemical [benchchem.com]
- 13. 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
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